The compound is derived from the benzothiazole class, which consists of a fused benzene and thiazole ring. The specific structure of 2-amino-4-chlorobenzothiazole is denoted by the chemical formula and has a CAS number of 19952-47-7 . Its classification includes:
The synthesis of 2-amino-4-chlorobenzothiazole can be achieved through various methods, primarily involving the reaction of 4-chlorophenylthiourea with sulfuric acid, followed by cyclization processes. Notable synthesis methods include:
The molecular structure of 2-amino-4-chlorobenzothiazole features:
2-Amino-4-chlorobenzothiazole participates in various chemical reactions that highlight its reactivity:
The mechanism of action for 2-amino-4-chlorobenzothiazole largely depends on its biological applications:
Research indicates that modifications to the amino and chloro groups can significantly enhance biological activity, making it a target for drug development.
The physical and chemical properties of 2-amino-4-chlorobenzothiazole include:
Additional properties such as density, refractive index, and specific heat capacity may vary based on purity and environmental conditions.
2-Amino-4-chlorobenzothiazole has diverse applications across various fields:
2-Amino-4-chlorobenzothiazole (CAS 19952-47-7) is a halogenated benzothiazole derivative featuring a chlorine substituent at the 4-position and an amino group at the 2-position of the fused bicyclic ring system. Its molecular formula is C7H5ClN2S, with a molecular weight of 184.65 g/mol [1] [2]. The canonical SMILES representation "C1=CC2=C(C(=C1)Cl)N=C(S2)N" defines the connectivity of atoms, while the InChIKey "OEQQFQXMCPMEIH-UHFFFAOYSA-N" provides a standardized identifier for computational and database applications [1] [3].
Spectral characterization includes:
Table 1: Molecular Identification Data
| Property | Value/Descriptor | Source |
|---|---|---|
| CAS Registry Number | 19952-47-7 | [1] [3] |
| Molecular Formula | C7H5ClN2S | [2] [8] |
| SMILES | C1=CC2=C(C(=C1)Cl)N=C(S2)N | [1] [3] |
| InChIKey | OEQQFQXMCPMEIH-UHFFFAOYSA-N | [1] [8] |
| BRN (Beilstein) | 136784 | [3] [8] |
| PubChem CID | 29872 | [5] [8] |
The compound exhibits well-defined phase transition temperatures. Literature reports a melting point range of 203–205°C (lit.), consistent across multiple commercial sources [1] [5]. The boiling point is extrapolated as 344.3 ± 34.0°C at 760 mmHg, though experimental confirmation is limited due to decomposition risks near this temperature [2] [3].
Solubility behavior is predominantly hydrophobic:
Additional physicochemical parameters:
Table 2: Thermodynamic and Physical Properties
| Property | Value | Conditions/Source |
|---|---|---|
| Melting Point | 203–205°C | Lit. [1] [5] |
| Boiling Point | 344.3 ± 34.0°C | Predicted at 760 mmHg [2] [3] |
| Density | 1.532 g/cm³ | Experimental [2] |
| Water Solubility | <1 mg/mL | At 20°C [6] |
| pKa | 2.14 ± 0.10 | Predicted [3] [8] |
| Vapor Pressure | 6.65 × 10−5 mmHg | At 25°C [8] |
2-Amino-4-chlorobenzothiazole exhibits moderate thermal stability but decomposes upon prolonged heating above 250°C, emitting toxic fumes of chlorine, sulfur oxides (SOx), and nitrogen oxides (NOx) [6] [8]. It is recommended for storage in sealed containers under ambient temperatures, protected from light and moisture to prevent hydrolysis or oxidation [3] [4].
Reactivity profiles include:
Table 3: Reactivity and Stability Profile
| Aspect | Behavior | Source |
|---|---|---|
| Thermal Decomposition | Emits Cl−, SOx, NOx above 250°C | [6] [8] |
| Light Sensitivity | Degrades under UV exposure; requires dark storage | [3] [4] |
| Incompatible Agents | Acids, bases, reductants, oxidants, isocyanates | [6] [8] |
| Condensation Reactions | Forms Schiff bases with aldehydes (e.g., 4-acetamidobenzaldehyde) | [1] |
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: